

Application Notes & Protocols: Development of Enteric-Coated Formulations of Aceclofenac Ethyl Ester

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Compound of Interest

Compound Name: *Aceclofenac ethyl ester*

Cat. No.: *B602129*

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For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. However, like many NSAIDs, its oral administration can lead to gastrointestinal irritation. **Aceclofenac ethyl ester** is an ester prodrug of Aceclofenac, which may be developed to reduce gastric irritation. The development of an enteric-coated formulation for **Aceclofenac ethyl ester** is a strategic approach to bypass the acidic environment of the stomach and deliver the drug directly to the small intestine. This targeted delivery can minimize gastric side effects and protect the drug from potential acid-catalyzed hydrolysis.

These application notes provide a comprehensive guide for the development of enteric-coated tablets of **Aceclofenac ethyl ester**, from preformulation studies to final product evaluation. Due to the limited availability of specific formulation data for **Aceclofenac ethyl ester**, the following protocols are based on established methodologies for the parent compound, Aceclofenac, with adaptations appropriate for its ester prodrug.

2.0 Preformulation Studies

A thorough preformulation investigation is critical to understanding the physicochemical properties of **Aceclofenac ethyl ester** and guiding the formulation strategy.

2.1 Physicochemical Characterization

The fundamental properties of the **Aceclofenac ethyl ester** active pharmaceutical ingredient (API) must be characterized.

Property	Aceclofenac Ethyl Ester	Aceclofenac (for reference)
Chemical Name	(2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate[1]	2-[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid[2]
CAS Number	139272-67-6[1][3][4]	89796-99-6[2]
Molecular Formula	C ₁₈ H ₁₇ Cl ₂ NO ₄ [1][3][4]	C ₁₆ H ₁₃ Cl ₂ NO ₄ [2]
Molecular Weight	382.24 g/mol [1][3][4]	354.18 g/mol [2]
Appearance	White to off-white crystalline powder (Expected)	White or almost white crystalline powder[5]
Melting Point	70.00 °C[3]	149-153 °C[2][6]
Solubility	Expected to be poorly soluble in water, with higher solubility in organic solvents.	Practically insoluble in water; solubility increases significantly with pH.[7][8]
pKa	Not available	~3.4 (Expected, as it's an acidic drug)[9]

2.2 pH-Dependent Solubility Profile

The solubility of Aceclofenac is highly pH-dependent, a critical factor for enteric formulation design. While specific data for the ethyl ester is unavailable, a similar profile is anticipated, likely with overall lower aqueous solubility due to the ester group.

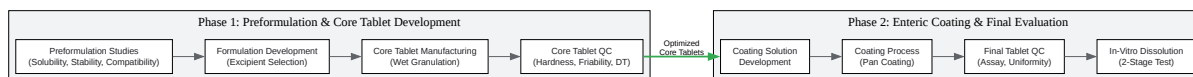
Medium	Solubility of Aceclofenac (mg/mL)	Expected Solubility of Aceclofenac Ethyl Ester
0.1 N HCl (pH 1.2)	0.021 - 0.027[7]	Very Low (Lower than Aceclofenac)
Acetate Buffer (pH 4.5)	0.199[7]	Low
Phosphate Buffer (pH 6.8)	5.628[7]	Moderate (Sufficient for dissolution)
Phosphate Buffer (pH 7.4)	5.76	Moderate to High

2.3 Stability Profile

Aceclofenac is susceptible to hydrolytic degradation in both acidic and alkaline conditions, where it degrades to its active metabolite, diclofenac.[10][11][12] This instability in the stomach's acidic environment strongly justifies the need for an enteric coating to protect the ester linkage of **Aceclofenac ethyl ester** from premature hydrolysis.

3.0 Experimental Protocols

The overall workflow for developing the enteric-coated formulation is outlined below.



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Figure 1: Overall Development Workflow.

3.1 Protocol 1: Core Tablet Formulation by Wet Granulation

Objective: To prepare immediate-release core tablets of **Aceclofenac ethyl ester** with optimal disintegration and hardness characteristics suitable for coating. Wet granulation is chosen to

improve the flow and compressibility of the powder blend, which is crucial for poorly soluble drugs.[13][14]

Materials:

- **Aceclofenac Ethyl Ester** (API)
- Microcrystalline Cellulose (MCC) PH-101 (Diluent/Filler)
- Croscarmellose Sodium (Superdisintegrant)
- Polyvinylpyrrolidone (PVP K-30) (Binder)
- Magnesium Stearate (Lubricant)
- Purified Talc (Glidant)
- Isopropyl Alcohol (Granulating Fluid)

Model Core Tablet Formulation:

Ingredient	Function	Quantity per Tablet (mg)
Aceclofenac Ethyl Ester	API	105.5*
Microcrystalline Cellulose	Diluent	80.0
Croscarmellose Sodium	Disintegrant	10.0
PVP K-30	Binder	7.5
Croscarmellose Sodium	Disintegrant	5.0
Purified Talc	Glidant	1.0
Magnesium Stearate	Lubricant	1.0
Total Weight	210.0	

*Equivalent to 100 mg of Aceclofenac.

Procedure:

- Sifting: Sift **Aceclofenac ethyl ester**, microcrystalline cellulose, and the intragranular portion of croscarmellose sodium through a #40 mesh sieve.
- Dry Mixing: Blend the sifted materials in a suitable blender for 10 minutes.
- Binder Preparation: Dissolve PVP K-30 in isopropyl alcohol to prepare the binder solution.
- Wet Granulation: Add the binder solution to the dry mix slowly while mixing to form a coherent damp mass.
- Wet Milling: Pass the wet mass through a #12 mesh sieve to form granules.
- Drying: Dry the granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on drying (LOD) is below 2%.
- Dry Milling: Sift the dried granules through a #20 mesh sieve.
- Lubrication: Add the extragranular portion of croscarmellose sodium, talc, and magnesium stearate (sifted through a #60 mesh) to the dried granules and blend for 5 minutes.
- Compression: Compress the final blend into tablets using appropriate tooling to achieve the target weight (210 mg) and hardness (5-7 kg/cm²).

3.2 Protocol 2: Enteric Coating

Objective: To apply a pH-sensitive polymer coating to the core tablets that prevents drug release in acidic conditions (pH 1.2) but dissolves readily in the neutral pH of the small intestine (pH > 5.5). Eudragit® L 100-55 is a suitable polymer for this purpose.^{[15][16]}

Materials:

- Eudragit® L 100-55 (Enteric Polymer)
- Triethyl Citrate (TEC) (Plasticizer)
- Talc (Anti-tacking agent)

- Isopropyl Alcohol (Solvent)
- Acetone (Co-solvent)

Model Enteric Coating Solution Formulation:

Ingredient	Function	% w/w of Solution
Eudragit® L 100-55	Enteric Polymer	8.0
Triethyl Citrate	Plasticizer	0.8
Talc	Anti-tacking Agent	2.4
Isopropyl Alcohol	Solvent	54.0
Acetone	Co-solvent	34.8
Total	100.0	

Procedure:

- Plasticizer Dispersion: Disperse Triethyl Citrate in the Isopropyl Alcohol/Acetone solvent mixture.
- Polymer Dissolution: Slowly add Eudragit® L 100-55 to the vortex of the solvent mixture and stir until a clear solution is formed.[\[17\]](#)
- Talc Suspension: Homogenize the talc into the polymer solution until a uniform suspension is achieved.
- Coating:
 - Pre-warm the core tablets in a coating pan to 40-45°C.
 - Apply the coating suspension using a spray gun while maintaining the specified process parameters (e.g., pan speed, spray rate, atomization pressure).
 - Continue the process until the desired weight gain (typically 8-12% of the core tablet weight) is achieved.

- **Drying:** Dry the coated tablets in the pan at 45-50°C for 30 minutes to ensure complete solvent evaporation.

3.3 Protocol 3: Quality Control Evaluation of Coated Tablets

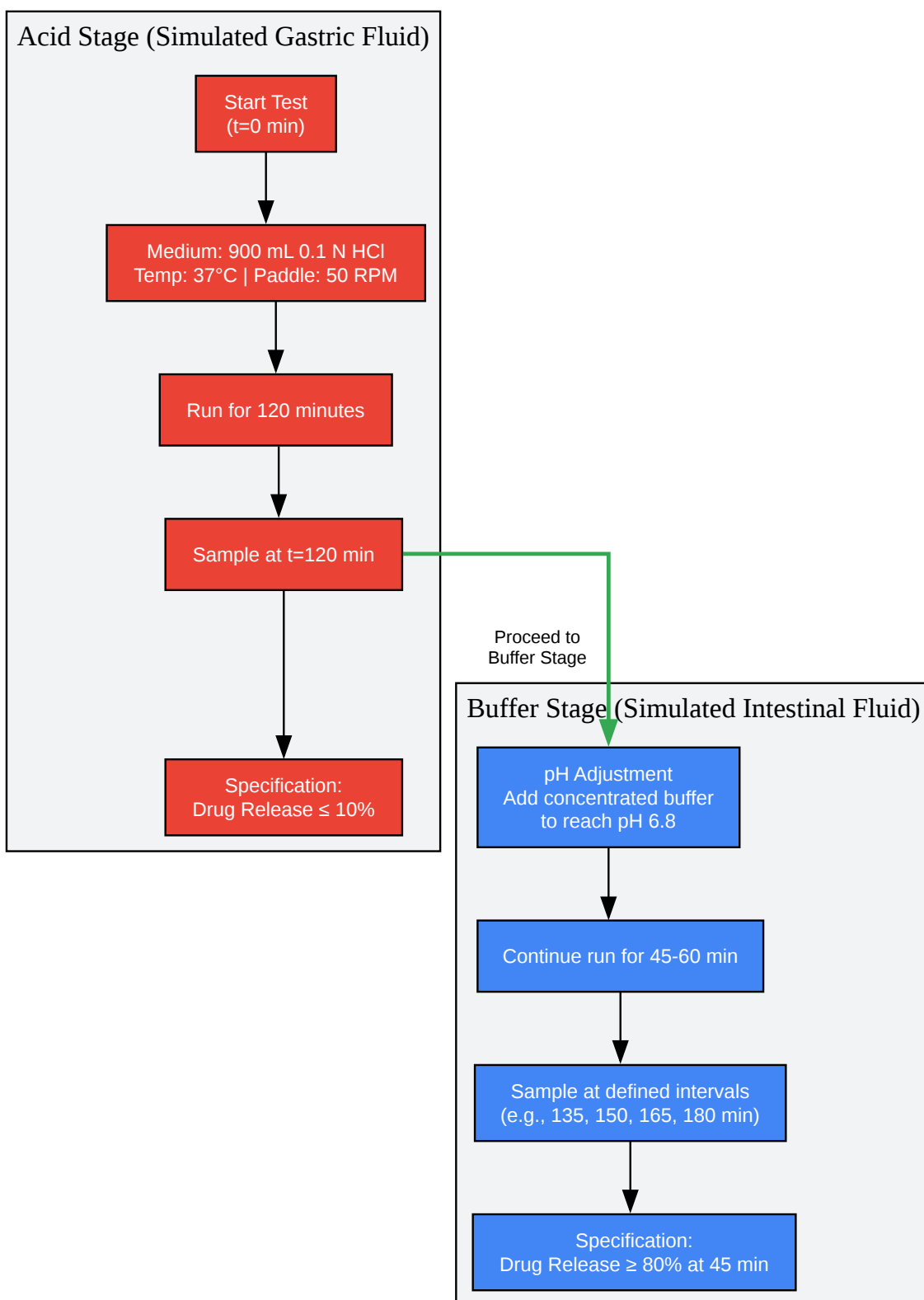
Objective: To assess the quality attributes of the final enteric-coated tablets to ensure they meet pharmacopeial standards.

Quality Control Parameters & Specifications:

Test	Specification
Appearance	Smooth, uniform, and elegant coating; free of defects.
Weight Variation	Complies with USP/BP standards (Typically $\pm 5\%$ for this tablet weight).
Hardness	$> 6 \text{ kg/cm}^2$ (to withstand handling and transport).
Friability	$< 1.0\%$.
Drug Content (Assay)	95.0% - 105.0% of the label claim.
Disintegration	No signs of disintegration in 0.1 N HCl for 2 hours. Disintegrates within 60 minutes in pH 6.8 buffer.

3.4 Protocol 4: Two-Stage In-Vitro Dissolution Testing

Objective: To verify the gastro-resistant and delayed-release properties of the enteric-coated tablets, mimicking the transit from the stomach to the intestine.[\[18\]](#)



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Figure 2: Two-Stage Dissolution Test Workflow.

Apparatus: USP Apparatus 2 (Paddle). Paddle Speed: 50 RPM.[8] Temperature: $37 \pm 0.5^{\circ}\text{C}$.

Procedure:

- Acid Stage:
 - Place 900 mL of 0.1 N HCl in each dissolution vessel.
 - Allow the medium to equilibrate to 37°C .
 - Place one tablet in each vessel and start the apparatus.
 - Operate for 2 hours.
 - Withdraw a sample of the medium and analyze for drug content. The percentage of drug released should not exceed 10%.[18]
- Buffer Stage:
 - After 2 hours, raise the pH of the medium to 6.8 by adding a pre-calculated volume of a concentrated phosphate buffer solution.
 - Continue the dissolution test for an additional 45-60 minutes.
 - Withdraw samples at specified time points (e.g., 15, 30, 45 minutes after pH adjustment).
 - Analyze the samples for drug content. At least 80% of the drug should be released within 45 minutes in the buffer stage.[8]

3.5 Protocol 5: Analytical Method for Assay and Dissolution

Objective: To quantify **Aceclofenac ethyl ester** in the drug product and dissolution media accurately. A stability-indicating HPLC method is recommended.

Chromatographic Conditions (Model Method):

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).[5][19]

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 275 nm.[\[10\]](#)[\[20\]](#)
- Column Temperature: 25°C.
- Injection Volume: 20 µL.

4.0 Data Presentation

Quantitative data from the formulation and evaluation process should be meticulously recorded and presented for analysis.

Table 4.1: Core and Coated Tablet Physical Properties (Example Data)

Formulation Code	Avg. Weight (mg)	Hardness (kg/cm ²)	Friability (%)	Drug Content (%)	Disintegration Time (min) (in pH 6.8 buffer)
Core Tablet	210.5 ± 2.1	6.2 ± 0.4	0.55	100.2 ± 1.5	4.5 ± 0.5
Coated Tablet	229.8 ± 2.5	7.5 ± 0.6	0.21	99.8 ± 1.8	8.2 ± 0.7

Table 4.2: In-Vitro Dissolution Profile (Example Data)

Time (minutes)	Medium	% Cumulative Drug Released
60	0.1 N HCl	0
120	0.1 N HCl	1.5
135 (15 min in buffer)	pH 6.8 Buffer	45.8
150 (30 min in buffer)	pH 6.8 Buffer	78.2
165 (45 min in buffer)	pH 6.8 Buffer	91.5
180 (60 min in buffer)	pH 6.8 Buffer	98.9

5.0 Visualization of Mechanism

The functionality of the enteric coating relies on the pH-dependent solubility of the polymer.



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Figure 3: pH-Dependent Action of Enteric Coating.

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